molecular formula C15H26N2O4 B3096541 (R)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate CAS No. 1286208-31-8

(R)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate

Cat. No.: B3096541
CAS No.: 1286208-31-8
M. Wt: 298.38
InChI Key: MTSNZMXTBRSIIS-GFCCVEGCSA-N
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Description

®-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a piperidine ring, a tetrahydrofuran moiety, and a tert-butyl carbamate group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate typically involves multiple steps, starting with the preparation of the piperidine ring and the tetrahydrofuran moiety. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Tetrahydrofuran Moiety: This step often involves the use of tetrahydrofuran-2-carboxylic acid or its derivatives.

    Coupling Reactions: The final step involves coupling the piperidine and tetrahydrofuran moieties with tert-butyl carbamate under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Optimized Temperature and Pressure: Controlled environments to facilitate efficient reactions.

    Use of Catalysts and Solvents: Specific catalysts and solvents to enhance reaction rates and selectivity.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

®-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate is extensively used in scientific research due to its versatile properties. Its applications include:

    Drug Discovery: As a building block for the synthesis of potential pharmaceutical compounds.

    Medicinal Chemistry: For the development of new therapeutic agents.

    Material Science: In the creation of novel materials with specific properties.

    Biological Studies: To investigate biological pathways and molecular interactions.

Mechanism of Action

The mechanism by which ®-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate: Lacks the ®-configuration, which may affect its biological activity.

    tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate: With different substituents on the piperidine ring.

Uniqueness

®-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[1-[(2R)-oxolane-2-carbonyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)16-11-6-8-17(9-7-11)13(18)12-5-4-10-20-12/h11-12H,4-10H2,1-3H3,(H,16,19)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSNZMXTBRSIIS-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)[C@H]2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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